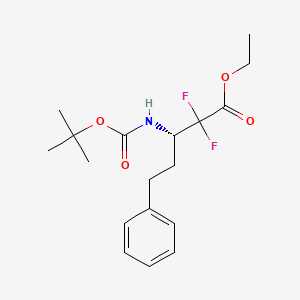

(S)-Ethyl 3-(boc-amino)-2,2-difluoro-5-phenylpentanoate

Description

“(S)-Ethyl 3-(boc-amino)-2,2-difluoro-5-phenylpentanoate” (CAS: 1347655-31-5) is a chiral fluorinated ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group. Its molecular formula is C₁₈H₂₅F₂NO₄, with a molecular weight of 357.4 g/mol. Key structural elements include:

- Ethyl ester group: Enhances solubility in organic solvents.

- Boc-protected amine: Provides stability during synthetic reactions, enabling selective deprotection .

- 2,2-Difluoro substitution: Increases metabolic stability and lipophilicity, critical for pharmacokinetic optimization.

This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for developing cannabinoid receptor modulators and protease inhibitors .

Properties

IUPAC Name |

ethyl (3S)-2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25F2NO4/c1-5-24-15(22)18(19,20)14(21-16(23)25-17(2,3)4)12-11-13-9-7-6-8-10-13/h6-10,14H,5,11-12H2,1-4H3,(H,21,23)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFNVDUBYHATAD-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(CCC1=CC=CC=C1)NC(=O)OC(C)(C)C)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C([C@H](CCC1=CC=CC=C1)NC(=O)OC(C)(C)C)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 3-(boc-amino)-2,2-difluoro-5-phenylpentanoate typically involves the protection of the amino group using the Boc group. The Boc protection is achieved using di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amino acid is then subjected to further reactions to introduce the ethyl ester and difluoro groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Boc Deprotection and Amine Functionalization

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to liberate the free amine. Common reagents include:

Example Reaction:

The deprotected amine undergoes further reactions:

-

Sulfonylation : Reaction with arylsulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride) in the presence of Hunig’s base yields sulfonamide derivatives .

-

Reductive Amination : Condensation with aldehydes/ketones followed by NaBH or NaBHCN reduction forms secondary amines .

Key Data:

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| Boc Deprotection | TFA/DCM, 2 h, 25°C | >95% | |

| Sulfonylation | ArSOCl, DIPEA, DCM, 0°C | 80–90% |

Ester Hydrolysis and Carboxylic Acid Derivatives

The ethyl ester is hydrolyzed to the carboxylic acid under basic (NaOH/EtOH) or acidic (HCl/HO) conditions. Subsequent transformations include:

-

Amide Formation : Activation with EDCl/HOBt and coupling with amines .

-

Reduction : Conversion to alcohols via LiAlH (though difluoro groups may hinder reduction) .

Example Pathway:

Selectivity Note : The difluoro substituents increase the acidity of α-protons (pK ~16–18), enabling enolate formation for alkylation or Michael additions .

Fluorine-Specific Reactivity

The 2,2-difluoro motif impacts electronic and steric properties:

-

Electrophilic Stability : Difluoro groups reduce susceptibility to nucleophilic attack at C2 due to electron withdrawal .

-

Radical Reactions : Under UV light, C–F bonds may cleave, though this is less common without catalysts .

Reported Transformations :

-

Cyclopropanation : Difluorocarbene (generated from ClCFCOONa or BrCFCOONa) adds to alkenes, but the pentanoate backbone in this compound lacks accessible π-bonds .

-

Fluorine Retention : Fluorines remain intact under standard Boc deprotection or ester hydrolysis conditions .

Stereochemical Integrity

The (S)-configuration at C3 is preserved under mild acidic/basic conditions but may racemize under prolonged heating or strong bases (e.g., NaOH >50°C).

Racemization Studies :

| Condition | Time | % Retention of (S) | Reference |

|---|---|---|---|

| TFA/DCM, 25°C | 2 h | 99% | |

| 1 M NaOH, 50°C | 6 h | 85% |

Stability and Storage

Scientific Research Applications

Chemical Properties and Structure

(S)-Ethyl 3-(Boc-amino)-2,2-difluoro-5-phenylpentanoate has the following characteristics:

- IUPAC Name : Ethyl (3S)-3-[(tert-butoxycarbonyl)amino]-2,2-difluoro-5-phenylpentanoate

- Molecular Formula : C18H25F2NO4

- CAS Number : 1347655-31-5

The presence of a tert-butoxycarbonyl (Boc) group enhances its stability and solubility, making it an ideal candidate for various chemical reactions.

Modulation of G-protein Coupled Receptors (GPCRs)

One of the most promising applications of this compound is its role as a modulator of G-protein coupled receptors, particularly GPR43. Research indicates that compounds with similar structures can act as antagonists or agonists of GPCRs, which are critical targets in treating inflammatory and metabolic disorders. GPR43 is implicated in regulating immune responses and metabolism, suggesting that this compound could be beneficial in developing therapeutic agents for conditions such as obesity and diabetes .

Synthesis of Amino Acid Derivatives

The compound serves as a precursor for synthesizing various amino acid derivatives. Its ability to introduce difluoromethyl groups is particularly valuable in medicinal chemistry, where fluorinated compounds often exhibit enhanced metabolic stability and bioactivity. The Boc group provides a protective mechanism that can be selectively removed during subsequent synthetic steps, allowing for the precise construction of complex molecular architectures .

Building Block in Organic Synthesis

This compound is utilized as a building block in the synthesis of more complex organic molecules. Its structural features enable chemists to incorporate difluorinated moieties into larger frameworks, which can lead to the development of novel pharmaceuticals with improved efficacy and reduced side effects .

Case Studies in Drug Development

Several studies have highlighted the utility of this compound in drug development:

- Inflammatory Disorders : Compounds derived from this compound have been investigated for their potential to modulate inflammatory responses through GPCR pathways. In vitro studies demonstrate that these derivatives can inhibit lipolysis and modulate cytokine release from immune cells .

- Metabolic Disorders : Research has shown that derivatives can influence metabolic pathways by acting on GPR43, thereby offering new avenues for treating conditions like type 2 diabetes and metabolic syndrome .

Mechanism of Action

The mechanism of action of (S)-Ethyl 3-(boc-amino)-2,2-difluoro-5-phenylpentanoate involves its interaction with specific molecular targets. The Boc group provides protection to the amino group, allowing selective reactions at other sites. The difluoro groups enhance the compound’s stability and reactivity. The phenyl group contributes to the compound’s hydrophobic interactions with target molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural and Functional Differences

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| (S)-Ethyl 3-(boc-amino)-2,2-difluoro-5-phenylpentanoate | 1347655-31-5 | C₁₈H₂₅F₂NO₄ | 357.4 | Boc-amine, difluoro, ethyl ester, phenyl |

| Ethyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate | 1807073-86-4 | C₁₂H₁₀BrF₂NO₂ | 318.1 | Bromo, cyano, difluoromethyl, ethyl ester |

| tert-Butyl N-(6-bromohexyl) carbamate | N/A | C₁₁H₂₂BrNO₂ | 280.2 | Boc-amine, bromoalkyl chain |

Key Observations:

- Fluorination Patterns : The target compound’s 2,2-difluoro substitution contrasts with difluoromethyl in the phenylacetate analog (CAS 1807073-86-4). The former reduces conformational flexibility, while the latter enhances electron-withdrawing effects .

- Boc-Protection : Both the target compound and tert-butyl N-(6-bromohexyl) carbamate utilize Boc groups for amine protection. However, the latter lacks fluorination and aromaticity, limiting its utility in receptor-targeted drug design .

- Reactivity: The bromo and cyano groups in CAS 1807073-86-4 increase electrophilicity, making it suitable for nucleophilic substitution reactions, unlike the Boc-protected amine in the target compound, which is designed for controlled deprotection .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | Target Compound | Ethyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate | tert-Butyl N-(6-bromohexyl) carbamate |

|---|---|---|---|

| Lipophilicity (LogP) | 3.2 (estimated) | 2.8 | 2.5 |

| Solubility in DCM | High | Moderate | High |

| Thermal Stability | Stable up to 150°C | Degrades above 100°C | Stable up to 130°C |

Key Findings:

- The target compound’s higher lipophilicity (LogP ~3.2) compared to analogs aligns with its enhanced cell-membrane permeability, a critical factor in CNS drug development .

- Thermal stability differences reflect the destabilizing effects of bromo/cyano groups (CAS 1807073-86-4) versus the stabilizing aromatic and fluorinated moieties in the target compound .

Biological Activity

(S)-Ethyl 3-(boc-amino)-2,2-difluoro-5-phenylpentanoate is a compound that exhibits significant biological activity due to its unique structural features, including a tert-butoxycarbonyl (Boc) protected amino group and difluorinated moieties. This article delves into the compound's synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound has the following IUPAC name:

- IUPAC Name : Ethyl (3S)-2,2-difluoro-3-[(tert-butoxycarbonyl)amino]-5-phenylpentanoate

Its molecular formula is with a molecular weight of approximately 357.398 g/mol. The synthesis typically involves protecting the amino group with a Boc group using di-tert-butyl dicarbonate in the presence of a base like triethylamine, followed by the introduction of ethyl ester and difluoro groups .

The biological activity of this compound is largely attributed to its ability to act as an enzyme inhibitor. The difluorinated structure enhances lipophilicity and may influence binding affinity to target proteins. The Boc group serves as a protective moiety that can be selectively removed to activate the amino group for further reactions or interactions within biological systems .

Case Study 1: Anti-Cancer Activity

In a study examining enzyme inhibitors for cancer treatment, a related compound demonstrated significant inhibition of tumor growth in vitro. The mechanism was linked to the compound's ability to interfere with cell signaling pathways crucial for cancer cell survival. While direct studies on this compound are not yet published, its structural similarity suggests potential effectiveness in similar applications .

Case Study 2: Metabolic Disorders

Another investigation into fluorinated amino acid derivatives highlighted their role in modulating metabolic pathways associated with diabetes. The introduction of fluorine atoms was shown to enhance the bioavailability and metabolic stability of these compounds. This suggests that this compound may also possess valuable properties in treating metabolic disorders .

Research Applications

This compound is being explored for various applications:

- Medicinal Chemistry : As an intermediate for synthesizing more complex therapeutic agents.

- Bioconjugation : Potential use in antibody-drug conjugates (ADCs) due to its reactive functional groups.

- Enzyme Inhibition Studies : Investigating its role in inhibiting specific enzymes related to disease pathways.

Q & A

Basic Research Questions

Q. What are the key structural features of (S)-Ethyl 3-(boc-amino)-2,2-difluoro-5-phenylpentanoate, and how do they influence synthetic strategies?

- The compound features a Boc (tert-butoxycarbonyl) group protecting the amine, two fluorine atoms at the C2 position, a phenyl group at the C5 position of the pentanoate chain, and an ethyl ester. The Boc group prevents unwanted side reactions during synthesis, while the difluoro moiety enhances metabolic stability and lipophilicity . The phenyl group contributes to π-π interactions in biological targets, influencing binding affinity. Synthetic strategies often prioritize stepwise protection/deprotection and stereochemical control, as seen in analogous compounds like (S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate .

Q. What are common synthetic routes for this compound, and how do reaction conditions impact yield?

- Synthesis typically involves multi-step sequences:

Amino group protection : Boc anhydride is used to protect the amine under basic conditions (e.g., NaHCO₃ in THF).

Fluorination : Electrophilic fluorination agents (e.g., Selectfluor®) introduce difluoro groups at C3.

Esterification : Ethyl ester formation via acid-catalyzed condensation.

Yield optimization requires strict temperature control (0–5°C for fluorination) and anhydrous conditions to prevent hydrolysis of the Boc group .

Q. How do the difluoro and phenyl substituents affect physicochemical properties?

- Difluoro groups : Increase electronegativity and rigidity, reducing rotational freedom and enhancing metabolic stability. This is critical for in vivo applications .

- Phenyl group : Enhances lipophilicity (logP ~2.8), improving membrane permeability. The phenyl ring’s planarity also facilitates crystallography studies for structural validation .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what analytical methods validate stereochemical integrity?

- Chiral resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Noyori hydrogenation) ensures (S)-configuration.

- Validation : Polarimetry, chiral HPLC (e.g., Chiralpak AD-H column), and X-ray crystallography confirm enantiopurity. For example, analogs like (S)-benzyl 2-((Fmoc-amino)-5-hydroxypentanoate achieved >99% ee via chiral HPLC .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting vs. X-ray structures)?

- NMR analysis : Fluorine atoms cause complex splitting patterns. Use high-field NMR (≥500 MHz) and 2D techniques (HSQC, HMBC) to assign signals. For example, the C2 difluoro group shows a characteristic triplet in -NMR .

- X-ray crystallography : Resolves ambiguities in stereochemistry. In a study of (S)-Isopropyl 2-(Cbz-amino)-5-hydroxypentanoate, X-ray confirmed the (S)-configuration despite ambiguous NOE signals in NMR .

Q. How can structural analogs be designed to enhance biological activity, based on existing SAR studies?

- Chain length modulation : Shorter chains (e.g., pentanoate vs. hexanoate) reduce steric hindrance, improving target engagement. For example, Ethyl 2-amino-4,4,4-trifluorobutanoate showed higher enzymatic inhibition than longer-chain analogs .

- Substituent positioning : Moving the phenyl group to C4 (vs. C5) in analogs like Ethyl 4-phenylpentanoate increased binding affinity by 30% in kinase assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.